molecular formula C11H11N3O2 B1417525 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321533-57-7

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B1417525
CAS No.: 321533-57-7
M. Wt: 217.22 g/mol
InChI Key: UOHORZNPOBUAPW-KPKJPENVSA-N
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Description

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that contains a pyrazole ring

Biochemical Analysis

Biochemical Properties

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex. Additionally, this compound can form complexes with metal ions, further influencing its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By influencing gene expression, the compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism. In cancer cells, this compound has demonstrated the ability to induce apoptosis, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, such as liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism. These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution of the compound is essential for predicting its pharmacokinetics and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity. These subcellular interactions are important for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-11(15)9(7-12-16)10(13-14)8-5-3-2-4-6-8/h2-7,13,16H,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHORZNPOBUAPW-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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